6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 346691-90-5
VCID: VC4837204
InChI: InChI=1S/C18H18BrN3S/c1-21-8-10-22(11-9-21)15-5-2-13(3-6-15)18-20-16-7-4-14(19)12-17(16)23-18/h2-7,12H,8-11H2,1H3
SMILES: CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)Br
Molecular Formula: C18H18BrN3S
Molecular Weight: 388.33

6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole

CAS No.: 346691-90-5

Cat. No.: VC4837204

Molecular Formula: C18H18BrN3S

Molecular Weight: 388.33

* For research use only. Not for human or veterinary use.

6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole - 346691-90-5

Specification

CAS No. 346691-90-5
Molecular Formula C18H18BrN3S
Molecular Weight 388.33
IUPAC Name 6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole
Standard InChI InChI=1S/C18H18BrN3S/c1-21-8-10-22(11-9-21)15-5-2-13(3-6-15)18-20-16-7-4-14(19)12-17(16)23-18/h2-7,12H,8-11H2,1H3
Standard InChI Key CLTHVXHFUZWNAX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole, highlights its two primary moieties:

  • A benzothiazole ring substituted with a bromine atom at the 6-position.

  • A 4-methylpiperazine group attached via a phenyl ring at the 2-position of the benzothiazole .

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃S
Molecular Weight388.33 g/mol
Melting PointNot reported
Boiling Point522.8±60.0 °C (predicted)
Density1.4±0.1 g/cm³
SolubilityLimited data; likely soluble in DMSO or DMF

The presence of the 4-methylpiperazine group enhances solubility in polar solvents, while the bromine atom contributes to electrophilic reactivity, facilitating interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Bromination: Introduction of bromine at the 6-position of the benzothiazole core.

  • Coupling Reactions: Suzuki-Miyaura or Ullmann coupling to attach the 4-(4-methylpiperazin-1-yl)phenyl group .

A representative pathway includes:

  • Step 1: Bromination of 2-aminothiophenol with N-bromosuccinimide (NBS) to form 6-bromo-1,3-benzothiazole.

  • Step 2: Palladium-catalyzed coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid.

Optimization Challenges:

  • Yield Improvements: Use of microwave irradiation or sonochemical methods reduces reaction times .

  • Purity: Column chromatography or recrystallization from ethanol achieves >95% purity .

Pharmacological Activities

Anticancer Activity

The compound’s piperazine moiety enhances DNA intercalation and topoisomerase inhibition:

  • Cytotoxicity: IC₅₀ values of 3.3–15.0 nM against breast (MCF-7) and lung (A549) cancer cells .

  • Selectivity: Minimal toxicity to non-cancerous HEK-293 cells (IC₅₀ > 100 µM) .

Anti-Inflammatory Effects

  • COX-2 Inhibition: 70% suppression at 10 µM, comparable to naproxen .

  • In Vivo Efficacy: 50% reduction in carrageenan-induced paw edema in rats at 25 mg/kg .

Applications in Drug Discovery

Lead Optimization

  • Structural Analogues: Modifications at the piperazine nitrogen improve blood-brain barrier penetration for CNS targets .

  • Hybrid Molecules: Conjugation with fluoroquinolones enhances antitubercular activity (MIC = 0.5 µg/mL) .

Diagnostic Probes

  • Imaging Agents: Radiolabeled with ¹⁸F for PET imaging of β-amyloid plaques in Alzheimer’s disease .

Recent Advances and Future Directions

Computational Studies

  • Molecular Docking: Strong binding affinity (-9.2 kcal/mol) to FGFR1 kinase, suggesting utility in targeted cancer therapy .

  • QSAR Models: Electron-withdrawing groups at the benzothiazole 6-position enhance anticancer potency .

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